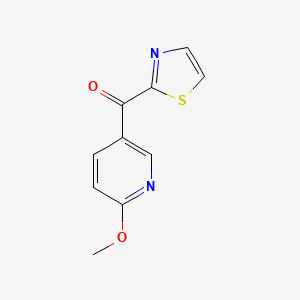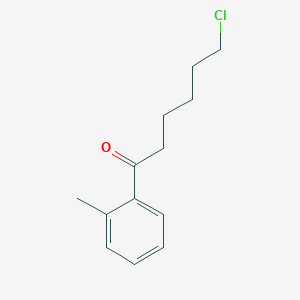
2-Methoxy-5-thiazoylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-thiazoylpyridine is an organic compound with the CAS Number: 898785-97-2 . It has a molecular weight of 221.26 .
Synthesis Analysis
The synthesis of 2-Methoxy-5-thiazoylpyridine involves nucleophilic and amidation reactions .Molecular Structure Analysis
The Inchi Code for 2-Methoxy-5-thiazoylpyridine is1S/C10H9N2O2S/c1-14-8-3-2-7(6-12-8)9(13)10-11-4-5-15-10/h2-6,15H,1H3 . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
2-Methoxy-5-thiazoylpyridine has a molecular weight of 221.26 . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Enzyme Inhibition
2-Methoxy-5-thiazoylpyridine derivatives have been identified as potent inhibitors of enzymes like 5-lipoxygenase (5-LPO). These inhibitors are distinguished by their selectivity and lack of redox activity or iron chelation. Studies demonstrate that specific structural features, such as methoxy, thiazolyl, and naphthyl groups, are critical for their inhibitory activity, and their potency can be highly enantioselective (Bird et al., 1991). Further research into these compounds indicates their potential as non-redox inhibitors, with implications for therapeutic applications in inflammatory diseases (J. Falgueyret et al., 1993).
Photodynamic Therapy
A derivative of 2-Methoxy-5-thiazoylpyridine, specifically a novel zinc phthalocyanine derivative, has been synthesized and shown to possess significant photophysical and photochemical properties, including a high singlet oxygen quantum yield. These features indicate its potential application in photodynamic therapy for cancer treatment, highlighting the therapeutic potential of 2-Methoxy-5-thiazoylpyridine derivatives in medical applications (M. Pişkin et al., 2020).
Antimicrobial Activities
Compounds derived from 2-Methoxy-5-thiazoylpyridine have exhibited antimicrobial activities. A series of novel Schiff bases containing a 2,4-disubstituted thiazole ring demonstrated significant anti-bacterial and anti-fungal activities, suggesting their potential use in treating infectious diseases (S. Bharti et al., 2010).
Fluorescent Properties
5-Methoxy-2-pyridylthiazoles, a series of fluorophores derived from 2-Methoxy-5-thiazoylpyridine, have been synthesized and shown to exhibit pH-sensitive fluorescent behavior with dual-emission in aqueous systems. This property can be leveraged in various applications, including biochemical sensing and molecular imaging (Ming-Hua Zheng et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-8-3-2-7(6-12-8)9(13)10-11-4-5-15-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMWFXIRFBAION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642162 |
Source


|
| Record name | (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-thiazoylpyridine | |
CAS RN |
898785-97-2 |
Source


|
| Record name | (6-Methoxy-3-pyridinyl)-2-thiazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














